2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound with the molecular formula C14H21BN2O3 and a molecular weight of 276.14 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a cyclobutoxy group and a dioxaborolane moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as tetrahydrofuran or dimethylformamide). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into different functionalized pyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutoxy or dioxaborolane groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide or potassium permanganate), reducing agents (such as sodium borohydride or lithium aluminum hydride), and nucleophiles (such as amines or thiols). The reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions can produce pyrimidine amines. Substitution reactions can lead to a variety of functionalized pyrimidines with different substituents.
Scientific Research Applications
2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can act as a boron source in various reactions, facilitating the formation of boron-containing intermediates. These intermediates can then participate in further transformations, leading to the desired products. The pyrimidine ring can also interact with biological targets, such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of both a cyclobutoxy group and a dioxaborolane moiety on the pyrimidine ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C14H21BN2O3 |
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Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-16-12(17-9-10)18-11-6-5-7-11/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
HRDZSJCNBBNMKE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCC3 |
Origin of Product |
United States |
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